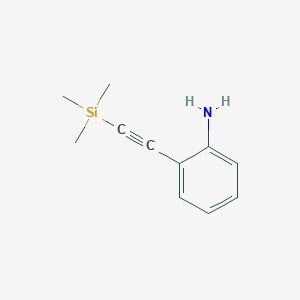
2-((Trimethylsilyl)ethynyl)anilin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-((Trimethylsilyl)ethynyl)aniline derivatives involves several efficient methods. For instance, sulfuric acid-promoted condensation cyclization of 2-(2-(trimethylsilyl)ethynyl)anilines with arylaldehydes in alcoholic solvents is an effective one-pot synthesis method for 4-alkoxy-2-arylquinolines (Wang et al., 2009). Another method includes the reaction of 2-[(dimethylamino)methyl]aniline with various silyl chlorides, leading to compounds that undergo further reactions to produce germylenes and stannylenes, highlighting the compound's versatility in synthetic organic chemistry (Vaňkátová et al., 2011).
Molecular Structure Analysis
The molecular structure of derivatives of 2-((Trimethylsilyl)ethynyl)aniline, such as 8-(2-((trimethylsilyl)ethynyl)phenylamino)-7H-naphtho[1,8-bc]acridin-7-one, has been elucidated through techniques like X-ray diffraction, showcasing the compound's ability to form complex heterocyclic structures (Li et al., 2008).
Chemical Reactions and Properties
2-((Trimethylsilyl)ethynyl)aniline participates in various chemical reactions, leading to the synthesis of 2-allylindole and 2-allylbenzofuran derivatives through palladium-catalyzed processes. The trimethylsilyl group plays a crucial role in these reactions, affecting the stereoselectivity of the resulting compounds (Chakraborty et al., 2014).
Physical Properties Analysis
The physical properties of 2-((Trimethylsilyl)ethynyl)aniline and its derivatives are often analyzed in the context of their synthesis and application. For example, the anionic polymerization of (trimethylsilyl)ethynylstyrenes, including 2-(trimethylsilyl)ethynylstyrene, highlights the importance of understanding the monomer's behavior under various conditions for polymer synthesis (Tsuda et al., 1993).
Chemical Properties Analysis
The chemical properties of 2-((Trimethylsilyl)ethynyl)aniline allow for its application in complex synthesis pathways, including the formation of anilines and β-diketiminate magnesium hydride complexes through reactions with trimethylsilyl azide. These reactions demonstrate the compound's utility in synthesizing nitrogen-containing heterocycles and in metal-organic chemistry (Demidov et al., 2023).
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-((Trimethylsilyl)ethynyl)anilin: ist ein wertvolles Reagenz in der organischen Synthese. Es dient als Vorläufer für verschiedene organische Umwandlungen aufgrund seiner reaktiven Ethynylgruppe, die in Kreuzkupplungsreaktionen verwendet werden kann . Beispielsweise kann es bei der Synthese von N-(2-Trimethylsilylethynylphenyl)methansulfonamid verwendet werden, einer Verbindung, die weiter modifiziert werden könnte, um komplexere Moleküle für pharmazeutische Anwendungen zu erzeugen .
Pharmazeutika
In der pharmazeutischen Industrie wird This compound als Baustein für die Synthese komplexer Moleküle verwendet. Es wurde bei der Herstellung von 7H-Naphtho[1,8-bc]acridin-7-on-Derivaten eingesetzt, die auf ihre potenziellen therapeutischen Eigenschaften untersucht werden . Diese Derivate könnten auf ihre Antitumor- oder antiviralen Aktivitäten untersucht werden, was diese Verbindung für die Forschung in der Arzneimittelentwicklung bedeutsam macht.
Materialwissenschaften
Die Nützlichkeit der Verbindung erstreckt sich auf die Materialwissenschaften, wo sie zur Entwicklung neuartiger Materialien beitragen kann. Seine Einarbeitung in Polymere könnte zu Materialien mit verbesserten elektrischen Eigenschaften führen, die für die Verwendung in der Elektronik oder als Teil von Solarzellenkomponenten geeignet sind . Die Ethynylgruppe in This compound bietet einen Anknüpfungspunkt für die Herstellung leitfähiger Polymere.
Chemische Analyse
This compound: spielt in der chemischen Analyse eine Rolle als Standard- oder Referenzverbindung. Seine klar definierte Struktur und Eigenschaften machen es geeignet, Instrumente zu kalibrieren oder analytische Methoden in Laboren zu verifizieren . Es kann bei der Entwicklung neuer Analysetechniken zur Detektion komplexer organischer Moleküle helfen.
Polymerchemie
In der Polymerchemie wird This compound verwendet, um neue polymere Strukturen zu synthetisieren. Es kann als Monomer wirken, das beim Polymerisieren ein Rückgrat für leitfähige Polymere bildet oder als Vernetzer, um die Stabilität von Polymerketten zu verbessern . Diese Polymere könnten Anwendungen von flexibler Elektronik bis hin zu fortschrittlichen Beschichtungen haben.
Landwirtschaftliche Chemie
Während direkte Anwendungen von This compound in der landwirtschaftlichen Chemie nicht weit verbreitet sind, könnten seine Derivate auf ihr Potenzial als Wachstumsregulatoren oder Pestizide untersucht werden . Die Reaktivität der Verbindung könnte die Synthese von Molekülen ermöglichen, die mit der Pflanzen- oder Insektenbiologie interagieren, und so eine Grundlage für die Entwicklung neuer Agrochemikalien schaffen.
Umweltstudien
Die Derivate der Verbindung könnten in Umweltstudien verwendet werden, um das Schicksal organischer Moleküle in der Umwelt zu verstehen. Sie könnten als Tracer oder Sonden dienen, um Verschmutzungswege oder die Abbauprozesse organischer Verbindungen in verschiedenen Ökosystemen zu untersuchen .
Safety and Hazards
2-((Trimethylsilyl)ethynyl)aniline is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Eigenschaften
IUPAC Name |
2-(2-trimethylsilylethynyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXSBRZDPKQYSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402601 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103529-16-4 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(trimethylsilyl)ethynyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic applications of 2-((trimethylsilyl)ethynyl)aniline highlighted in the provided research papers?
A1: The research papers showcase 2-((trimethylsilyl)ethynyl)aniline as a versatile precursor for synthesizing complex heterocyclic compounds.
- Palladium-Catalyzed Reactions: One study [] demonstrates the use of 2-((trimethylsilyl)ethynyl)aniline derivatives in palladium-catalyzed reactions to produce 2-allylindole and 2-allylbenzofuran derivatives. Importantly, the stereoselectivity of the final indole products can be influenced by the type of nitrogen protecting group on the starting 2-((trimethylsilyl)ethynyl)aniline.
- Quinoline Synthesis: Another research paper [, ] highlights the application of 2-((trimethylsilyl)ethynyl)aniline in the synthesis of 4-alkoxy-2-arylquinolines. This efficient one-pot synthesis involves a sulfuric acid-promoted condensation cyclization reaction between 2-((trimethylsilyl)ethynyl)aniline and arylaldehydes in alcoholic solvents.
Q2: How does the structure of the N-protecting group on 2-((trimethylsilyl)ethynyl)aniline affect the stereoselectivity of palladium-catalyzed reactions?
A2: While the provided abstracts don't delve into the mechanistic details, they highlight that different N-protecting groups on the 2-((trimethylsilyl)ethynyl)aniline starting material lead to different stereoisomers of the final 2-allylindole products []. This suggests that the steric bulk and electronic properties of the N-protecting group likely influence the orientation of intermediates during the palladium-catalyzed reaction, ultimately dictating the stereochemical outcome. Further investigation into the specific N-protecting groups and their corresponding product ratios would be needed to understand this effect fully.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one](/img/structure/B17825.png)
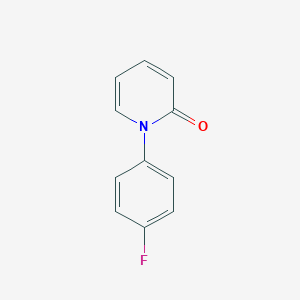
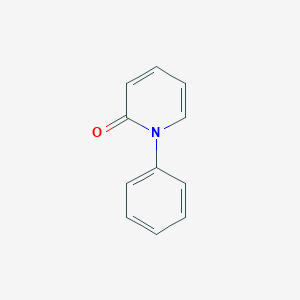
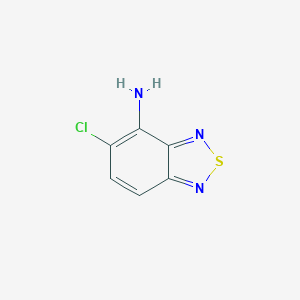


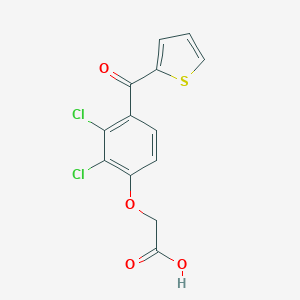


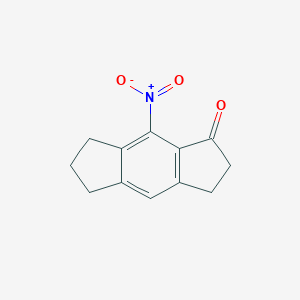
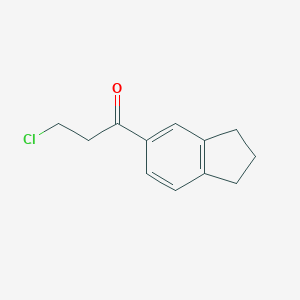

![2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid](/img/structure/B17847.png)
